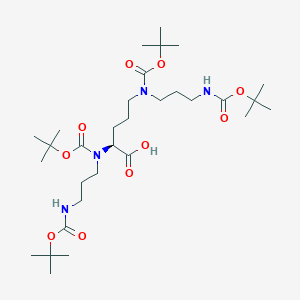

tetra-Boc-spermine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

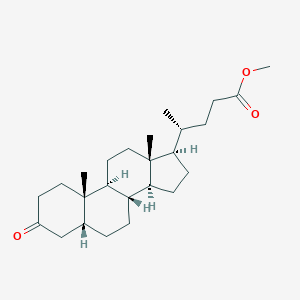

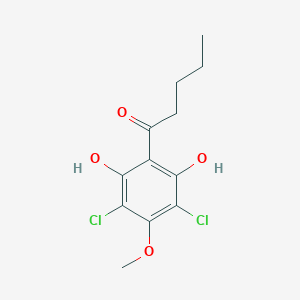

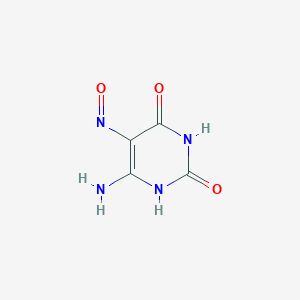

Tetra-Boc-spermine-5-carboxylic acid (TBSC) is an organic compound with a unique structure and properties that have made it a valuable tool in scientific research. TBSC is a synthetic derivative of spermine, a polyamine found in many organisms, and is widely used in biochemistry and molecular biology. TBSC has been studied for its roles in protein folding, enzyme activity, and cell signaling.

科学的研究の応用

Synthesis of Complex Compounds : A study by Bunin et al. (2004) in the "Journal of Combinatorial Chemistry" demonstrated the solid-phase synthesis of 1-substituted tetrahydroisoquinoline derivatives using BOC-protected tetrahydroisoquinoline carboxylic acids, offering a cost-effective method for preparing complex compounds with tetrahydroisoquinoline ring (Bunin et al., 2004).

Medicinal Chemistry and Synthetic Methods : Herr (2002) in "Bioorganic & Medicinal Chemistry" discussed the use of 5-substituted-1H-tetrazoles as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses. Various synthetic methods are available for their preparation (Herr, 2002).

Drug Delivery Applications : Geall, Al-Hadithi, and Blagbrough (2002) in "Bioconjugate Chemistry" found that novel bile acid polyamine amides effectively condense calf thymus DNA. This suggests potential in the development of new anti-cancer drugs and gene delivery in gene therapy (Geall, Al-Hadithi, & Blagbrough, 2002).

Peptidomimetics : Guitot et al. (2009) in "The Journal of Organic Chemistry" demonstrated the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, which can be used in peptidomimetics with diverse conformational properties (Guitot et al., 2009).

作用機序

Target of Action

Tetra-Boc-spermine-5-carboxylic acid is a synthetic derivative of spermine , a polyamine found in many organisms Considering its parent compound, spermine, it is likely to interact with dna, rna, and proteins due to its positively charged cationic nature .

Mode of Action

It is known to be used in nucleic acid transfer reactions . This suggests that it may interact with nucleic acids, possibly facilitating their transport or altering their structure.

Biochemical Pathways

Given its use in nucleic acid transfer reactions , it may play a role in processes involving DNA and RNA, such as transcription and translation.

Pharmacokinetics

Its storage temperature is recommended to be between 2°c - 8°c , suggesting that it may be sensitive to temperature changes which could affect its stability and bioavailability.

Result of Action

It is used in the synthesis of degradable multivalent cationic lipids with disulfide-bond spacers for gene delivery , suggesting it may have applications in gene therapy.

Action Environment

Its storage temperature is recommended to be between 2°c - 8°c , indicating that temperature could be a significant environmental factor affecting its stability.

特性

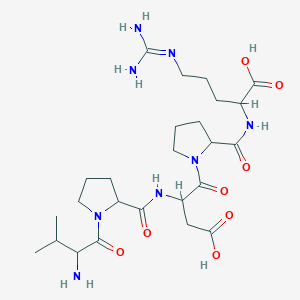

| { "Design of the Synthesis Pathway": "The synthesis pathway for tetra-Boc-spermine-5-carboxylic acid involves the protection of spermine with Boc groups followed by carboxylation of the primary amine groups.", "Starting Materials": ["Spermine", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Carbon dioxide (CO2)", "Methanol (MeOH)", "Dichloromethane (DCM)", "N,N-dimethylformamide (DMF)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)"], "Reaction": ["1. Spermine is dissolved in DMF and triethylamine is added to the solution.", "2. Di-tert-butyl dicarbonate (Boc2O) is added dropwise to the solution while stirring to protect the primary amine groups of spermine.", "3. The reaction mixture is stirred overnight at room temperature.", "4. The solvent is removed under reduced pressure and the residue is dissolved in DCM.", "5. The DCM solution is washed with HCl and NaOH solutions to remove any unreacted Boc2O and triethylamine.", "6. The DCM solution is dried over anhydrous Na2SO4 and the solvent is removed under reduced pressure.", "7. The protected spermine is dissolved in DMF and CO2 is bubbled through the solution to carboxylate the Boc-protected amine groups.", "8. The reaction mixture is stirred overnight at room temperature.", "9. The solvent is removed under reduced pressure and the residue is dissolved in MeOH.", "10. The solution is filtered to remove any insoluble impurities.", "11. N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are added to the solution to activate the carboxylic acid groups.", "12. The reaction mixture is stirred overnight at room temperature.", "13. The solvent is removed under reduced pressure and the residue is dissolved in DCM.", "14. The DCM solution is washed with HCl and NaOH solutions to remove any unreacted DCC and NHS.", "15. The DCM solution is dried over anhydrous Na2SO4 and the solvent is removed under reduced pressure.", "16. The resulting product, tetra-Boc-spermine-5-carboxylic acid, is obtained as a white solid."] } | |

CAS番号 |

119798-08-2 |

分子式 |

C31H57N4O10- |

分子量 |

645.8 g/mol |

IUPAC名 |

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoate |

InChI |

InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37)/p-1/t22-/m0/s1 |

InChIキー |

HSPKBBVFWXCYJN-QFIPXVFZSA-M |

異性体SMILES |

CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

SMILES |

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

正規SMILES |

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

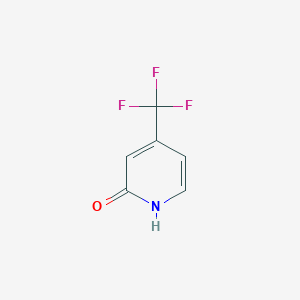

![[2,3'-Bipyridin]-6'(1'H)-one](/img/structure/B44829.png)

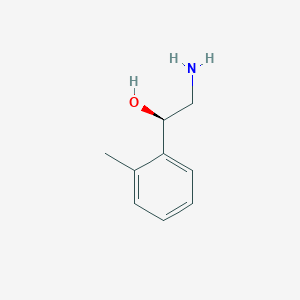

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)